Product packaging for 1-(3-Phenylpropyl)-1H-pyrazol-4-amine(Cat. No.:CAS No. 28466-67-3)

1-(3-Phenylpropyl)-1H-pyrazol-4-amine

Cat. No.: B3121396
CAS No.: 28466-67-3
M. Wt: 201.27 g/mol
InChI Key: DNLAFILDPWLMQV-UHFFFAOYSA-N
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Description

1-(3-Phenylpropyl)-1H-pyrazol-4-amine (CAS 28466-67-3) is a chemical compound with the molecular formula C12H15N3 and a molecular weight of 201.27 g/mol . It belongs to the pyrazole class of heterocyclic compounds, which are of significant interest in medicinal and bioorganic chemistry due to their wide range of biological activities . Pyrazole-containing compounds are recognized as privileged scaffolds in drug discovery, forming the core structure of several clinically used drugs across various therapeutic areas, including anticancer agents, antimicrobials, and anti-inflammatory medicines . Researchers value this amine as a versatile building block (synthon) for the synthesis of more complex molecules. Molecular hybridization studies have shown that combining the pyrazole ring with other pharmacophores, such as thiazole or pyrimidine, can lead to novel compounds with enhanced antimicrobial efficacy, including activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, structural analogs, particularly N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives, have been designed, synthesized, and evaluated as potential anticancer agents and cyclin-dependent kinase 2 (CDK2) inhibitors, demonstrating promising antitumor activity in vitro . This compound is intended for research purposes as a key intermediate in the exploration and development of new therapeutic candidates. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15N3 B3121396 1-(3-Phenylpropyl)-1H-pyrazol-4-amine CAS No. 28466-67-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-phenylpropyl)pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c13-12-9-14-15(10-12)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLAFILDPWLMQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCN2C=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 3 Phenylpropyl 1h Pyrazol 4 Amine and Its Derivatives

Established Synthetic Routes to 1-(3-Phenylpropyl)-1H-pyrazol-4-amine

Established synthetic strategies for compounds like this compound typically involve the formation of the pyrazole (B372694) ring followed by or preceded by the introduction of the necessary functional groups. Key approaches include direct amination at the C4 position and the synthesis and subsequent functionalization of pyrazole precursors.

C4-Alkylamination Approaches (e.g., using Pd(dba)2 or CuI catalysts)

The introduction of an amino group at the C4 position of the pyrazole ring is a crucial step that can be achieved through metal-catalyzed cross-coupling reactions. Palladium and copper catalysts have proven effective for this transformation on halo-substituted pyrazole precursors. mdpi.comnih.gov

The choice between palladium and copper catalysis often depends on the nature of the amine coupling partner. Studies on 4-halo-1-tritylpyrazoles have shown that Pd(dba)₂-catalyzed reactions are well-suited for aromatic or bulky amines that lack β-hydrogen atoms. mdpi.com In contrast, CuI-catalyzed amination is more favorable for alkylamines that possess β-hydrogen atoms, highlighting the complementary nature of these two catalysts. mdpi.com

For the Pd(dba)₂-catalyzed C-N coupling, ligands such as tBuDavePhos are often employed, with 4-bromo-1-tritylpyrazole being a more effective substrate compared to its 4-iodo or 4-chloro counterparts. mdpi.comnih.gov On the other hand, CuI-mediated reactions with 4-iodo-1-tritylpyrazole are effective for coupling with alkylamines. mdpi.com These methods provide a direct route to C4-aminated pyrazoles, which are key intermediates for the target compound.

Table 1: Comparison of Pd- and Cu-Catalyzed C4-Amination of Pyrazoles

Feature Pd(dba)₂ Catalysis CuI Catalysis
Preferred Substrate 4-Bromo-1-tritylpyrazole 4-Iodo-1-tritylpyrazole
Effective Amine Type Aromatic or bulky amines lacking β-hydrogens Alkylamines possessing β-hydrogens
Common Ligand tBuDavePhos 2-Acetylcyclohexanone
Reference mdpi.com mdpi.com

Precursor Synthesis and Functionalization Strategies

The synthesis of this compound relies on the availability of suitably functionalized precursors. A common strategy involves the synthesis of a 4-nitropyrazole intermediate, which can then be N-alkylated and subsequently reduced to the desired 4-amino derivative. Commercially available 4-nitropyrazole can undergo Mitsunobu reactions with primary alcohols, like 3-phenylpropanol, to introduce the N1-substituent. researchgate.net The subsequent reduction of the nitro group is typically achieved through hydrogenation to yield the 1-alkyl-4-aminopyrazole. researchgate.net

Another approach involves the Thorpe-Ziegler cyclization of 2-arylhydrazno-2-arylethane nitriles to form 4-aminopyrazoles. mdpi.com Additionally, the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, is a classic method for constructing the pyrazole ring and can be adapted to produce 4-aminopyrazole derivatives. chim.it Syntheses starting from vinamidinium salts have also been reported to produce 4-aminopyrazoles, avoiding potentially hazardous precursors like nitropyrazoles. thieme-connect.com These precursor strategies offer versatile pathways to the core pyrazole structure, which can then be further modified to obtain the final product.

Advanced Synthetic Techniques for Pyrazole Ring Systems

To improve efficiency, yield, and environmental footprint, advanced synthetic techniques have been applied to the synthesis of pyrazole derivatives. These methods often lead to shorter reaction times and simpler work-up procedures.

Microwave-Assisted Organic Synthesis of Pyrazole Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of pyrazole derivatives. tandfonline.comrsc.org This technique significantly reduces reaction times and can lead to higher yields compared to conventional heating methods. researchgate.netdergipark.org.tr The synthesis of pyrazoles often involves the cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazines, a reaction that can be efficiently promoted by microwave irradiation. dergipark.org.trnih.gov For instance, the reaction of chalcone (B49325) analogs with hydrazine hydrate (B1144303) can be performed under microwave conditions to yield pyrazole derivatives. nih.gov MAOS is also amenable to solvent-free conditions, further enhancing its green chemistry credentials. rsc.orgresearchgate.net

Table 2: Examples of Microwave-Assisted Pyrazole Synthesis

Reactants Conditions Product Type Reference
Chalcone analogs, Hydrazine hydrate Microwave irradiation, Acetic acid, Ethanol Pyrazole derivatives nih.gov
4-Alkoxy-1,1,1-trifluoro-3-alken-2-ones, Hydrazines Microwave irradiation, Solvent-free 4,5-dihydro-1H-pyrazoles and Pyrazoles researchgate.net
Quinolin-2(1H)-one-based α,β-unsaturated ketones, Arylhydrazines 360 W, 120 °C, 7–10 min Quinolin-2(1H)-one-based pyrazoles rsc.org
Carbohydrazide derivatives, 2,4-pentanedione 270 W, 3–5 min, Ethanol 1-Aroyl-3,5-dimethyl-1H-pyrazoles rsc.org

One-Pot Parallel Synthesis Strategies for Pyrazole Analogs

One-pot synthesis strategies offer a streamlined approach to constructing pyrazole analogs by combining multiple reaction steps into a single procedure, avoiding the isolation of intermediates. rsc.org These multicomponent reactions are highly efficient and atom-economical. For example, pyranopyrazoles can be synthesized in a one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and 3-methyl-1H-pyrazol-5(4H)-one in an aqueous medium. lupinepublishers.comlupinepublishers.com Similarly, 1H-pyrazole-1-carbothioamide derivatives can be prepared through a one-pot reaction of hydrazine hydrate, arylidene malononitrile, and isothiocyanates. biointerfaceresearch.com These methods allow for the rapid generation of diverse pyrazole libraries. mdpi.com

Solvent-Free Synthesis Approaches

Solvent-free synthesis is a key principle of green chemistry that aims to reduce environmental impact by eliminating the use of volatile organic solvents. tandfonline.com The synthesis of pyrazoles can often be conducted under solvent-free conditions, sometimes facilitated by microwave irradiation or the use of solid supports. mdpi.comrsc.org For instance, the 1,3-dipolar cycloaddition of diazo compounds to alkynes can proceed by simple heating under solvent-free conditions to afford pyrazoles in high yields. rsc.org Another example is the multicomponent synthesis of amino pyrazole derivatives from aromatic aldehydes, malononitrile, and phenyl hydrazine under solvent-free conditions using a heterogeneous catalyst. rsc.org These approaches not only offer environmental benefits but can also simplify product purification. tandfonline.com

Derivatization Strategies and Analogue Preparation

The preparation of analogues of this compound leverages established and innovative synthetic methodologies to introduce structural diversity. These strategies allow for systematic alteration of the molecule's steric and electronic properties.

Introduction of Varied Substituents at the Pyrazole Nitrogen (N1)

For instance, the reaction of a suitable 1,3-dielectrophile with different alkyl or aryl hydrazines can yield a library of N1-substituted 4-aminopyrazoles. The choice of hydrazine dictates the nature of the N1-substituent. While the parent compound requires 3-phenylpropylhydrazine, analogues can be prepared using hydrazines such as phenylhydrazine, benzylhydrazine, or various substituted arylhydrazines. ekb.eg

Table 1: Examples of N1-Substituted Pyrazole Analogues via Varied Hydrazines

N1-Substituent Hydrazine Precursor Resulting Analogue Core Structure
Phenyl Phenylhydrazine 1-Phenyl-1H-pyrazol-4-amine
4-Chlorophenyl (4-Chlorophenyl)hydrazine 1-(4-Chlorophenyl)-1H-pyrazol-4-amine
Methyl Methylhydrazine 1-Methyl-1H-pyrazol-4-amine
Benzyl Benzylhydrazine 1-Benzyl-1H-pyrazol-4-amine

This strategy allows for the introduction of a wide array of functional groups at the N1 position, influencing the compound's interaction with biological targets. The aromatic nature of the pyrazole ring means that substituents on an N1-aryl group can significantly alter electronic properties through resonance and inductive effects. nih.gov

Modifications on the Phenylpropyl Side Chain

Modifying the 3-phenylpropyl side chain offers another avenue for creating structural diversity. These modifications can be categorized into two main types: substitution on the terminal phenyl ring and alteration of the propyl linker.

Substitution on the Phenyl Ring: Introducing substituents onto the phenyl ring of the side chain is generally accomplished by starting with a correspondingly substituted raw material. For example, using a substituted acetophenone (B1666503) as a precursor in a multi-step synthesis can lead to a pyrazole with a modified phenyl ring. atlantis-press.com Common substitutions include halogens, alkyl, and alkoxy groups, which can modulate the lipophilicity and electronic nature of the side chain. nih.gov

Alteration of the Propyl Linker: The length and character of the alkyl chain connecting the phenyl and pyrazole rings can also be varied. This is achieved by using different phenylalkylhydrazine precursors during the pyrazole synthesis. For instance, 2-phenylethylhydrazine would yield an analogue with a shorter ethylene (B1197577) linker, while 4-phenylbutylhydrazine would result in a longer butyl chain. Such changes can impact the molecule's conformational flexibility and its ability to adopt specific orientations. nih.gov

Table 2: Phenylpropyl Side Chain Modifications and Corresponding Precursors

Modification Type Example Precursor Resulting Side Chain
Phenyl Ring Substitution (4-Chlorophenyl)propanal 3-(4-Chlorophenyl)propyl
Phenyl Ring Substitution (4-Methoxyphenyl)propanal 3-(4-Methoxyphenyl)propyl
Chain Length Variation 2-Phenylethylhydrazine 2-Phenylethyl
Chain Length Variation 4-Phenylbutylhydrazine 4-Phenylbutyl

These modifications allow for fine-tuning the hydrophobic and steric properties of the side chain, which can be critical for biological activity.

Diversification at the Pyrazole Ring (e.g., C3, C5 Positions)

Introducing substituents at the C3 and C5 positions of the pyrazole ring is a powerful strategy for analogue preparation, as these positions directly flank the nitrogen atoms and contribute significantly to the ring's electronic environment. nih.gov The synthetic approach to achieving this diversification typically involves selecting appropriately substituted 1,3-dicarbonyl compounds or their synthetic equivalents as starting materials for the cyclocondensation reaction with a hydrazine. mdpi.com

For example, the reaction of a substituted β-ketonitrile with a hydrazine is a common method for producing 3- or 5-substituted aminopyrazoles. chim.it The specific placement of substituents (either C3 or C5) can be controlled by the choice of reactants and reaction conditions, although mixtures of regioisomers are possible. mdpi.com

Key strategies include:

Using Substituted β-Ketonitriles: Condensation with a hydrazine can yield pyrazoles with a substituent at C3 (derived from the ketone part) and an amino group at C5, or vice versa, depending on the reaction pathway. chim.it

Using Substituted 1,3-Diketones: This classic Knorr synthesis allows for the introduction of two different substituents at the C3 and C5 positions. mdpi.com

Post-Synthethic Functionalization: While direct synthesis is more common, existing pyrazole rings can sometimes be functionalized at the C3 or C5 positions, particularly if these positions are unsubstituted and activated towards electrophilic attack, although position C4 is generally more reactive towards electrophiles. chim.it

Table 3: Examples of C3/C5 Diversification Strategies

Precursor Type Example Precursor Resulting Pyrazole Substitution Pattern
Substituted β-Ketonitrile Benzoylacetonitrile 3-Phenyl-1H-pyrazol-5-amine
Substituted 1,3-Diketone 1-Phenylbutane-1,3-dione 3-Methyl-5-phenyl-1H-pyrazole
α,β-Unsaturated Nitrile Cinnamonitrile 3-Phenyl-1H-pyrazol-5-amine

By carefully selecting the precursors, a wide range of alkyl, aryl, and other functional groups can be installed at the C3 and C5 positions, dramatically altering the steric and electronic profile of the resulting pyrazole analogues. researchgate.netmdpi.com

Structural Elucidation and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules by probing the magnetic properties of atomic nuclei. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thereby confirming the molecular structure of 1-(3-Phenylpropyl)-1H-pyrazol-4-amine.

The ¹H-NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The pyrazole (B372694) ring protons are expected to appear as singlets in the aromatic region, while the protons of the 3-phenylpropyl substituent will present characteristic multiplets in the aliphatic region. The protons of the phenyl ring will resonate further downfield. The broad singlet for the amine protons is also a key diagnostic feature.

Predicted ¹H-NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
H-3 (pyrazole)~7.35s
H-5 (pyrazole)~7.20s
Phenyl-H~7.30-7.15m
-CH₂- (adjacent to pyrazole)~4.05t
-CH₂- (central)~2.15m
-CH₂- (benzylic)~2.65t
-NH₂~3.50br s

s = singlet, t = triplet, m = multiplet, br s = broad singlet

Complementing the proton data, the ¹³C-NMR spectrum provides information on the carbon framework of the molecule. Each carbon atom in a unique electronic environment gives rise to a distinct signal. The chemical shifts of the pyrazole ring carbons are characteristic, as are the signals for the aliphatic chain and the phenyl group.

Predicted ¹³C-NMR Data:

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-3 (pyrazole)~135.0
C-4 (pyrazole)~120.0
C-5 (pyrazole)~128.0
C-ipso (phenyl)~141.0
C-ortho (phenyl)~128.5
C-meta (phenyl)~128.4
C-para (phenyl)~126.0
-CH₂- (adjacent to pyrazole)~50.0
-CH₂- (central)~31.0
-CH₂- (benzylic)~33.0

To unequivocally establish the connectivity of the atoms, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. Key expected correlations include those between the neighboring methylene (B1212753) groups of the propyl chain (-CH₂-CH₂-CH₂-).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each carbon atom that bears protons by linking the signals from the ¹H and ¹³C spectra. For example, the proton signal at ~4.05 ppm would correlate with the carbon signal at ~50.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the 3-phenylpropyl substituent to the pyrazole ring. A key correlation would be observed between the protons of the methylene group adjacent to the pyrazole ring (~4.05 ppm) and the C-5 carbon of the pyrazole ring (~128.0 ppm), confirming the N-1 substitution pattern.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental formula of the molecule. For this compound (C₁₂H₁₅N₃), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally observed value to confirm the molecular formula.

Predicted HRMS Data:

IonCalculated m/z
[M+H]⁺202.1339

Liquid chromatography-mass spectrometry combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of a sample and confirming the identity of the main component. In an LC-MS analysis of this compound, a single chromatographic peak corresponding to the retention time of the compound would be observed. The mass spectrum associated with this peak would show a parent ion with an m/z value corresponding to the protonated molecule (202.13), thereby confirming its identity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying components of a mixture. However, for compounds like pyrazole amines, direct analysis can be challenging due to their polarity and potential for thermal degradation at the high temperatures required for volatilization nist.gov. To overcome this, chemical derivatization is often employed to create more volatile and thermally stable analogues.

A common strategy involves the conversion of the primary amine group (-NH₂) to a less polar derivative, such as a trimethylsilyl (B98337) (TMS) derivative. This process typically involves reacting the analyte with a silylating agent. The resulting TMS derivative is more amenable to GC analysis, allowing for the determination of its retention time and mass spectrum.

The mass spectrum provides crucial information about the molecule's mass and fragmentation pattern. For the TMS derivative of this compound, key fragmentation pathways would be expected, including:

Molecular Ion Peak (M⁺·): The peak corresponding to the mass of the entire derivatized molecule.

Alpha Cleavage: Fission of the bond adjacent to the nitrogen atom in the phenylpropyl chain.

Benzylic Cleavage: Fragmentation at the benzylic position of the phenylpropyl group, leading to a stable tropylium (B1234903) ion (m/z 91).

Ring Fragmentation: Cleavage of the pyrazole ring itself, yielding characteristic ions.

Analysis of these fragmentation patterns allows for the reconstruction of the original molecule's structure, confirming the presence of the phenylpropyl group, the pyrazole core, and the location of the amine substituent.

Expected Fragmentation IonPotential m/z ValueDescription
[M-C₃H₃N₂]⁺VariableLoss of a radical corresponding to the pyrazole ring, a common pathway for related compounds. nist.gov
[C₇H₇]⁺91Formation of the stable tropylium ion from the phenylpropyl side chain.
[M-C₆H₅(CH₂)₃]⁺VariableLoss of the entire 3-phenylpropyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated with characteristic bands corresponding to the vibrational modes of specific bonds. For this compound, the IR spectrum would exhibit several key absorption bands that confirm its structure. mdpi.com

N-H Stretching: The primary amine group (-NH₂) is typically characterized by two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the propyl chain appear just below 3000 cm⁻¹. mdpi.commdpi.com

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon bonds within the phenyl and pyrazole rings, along with the carbon-nitrogen bonds of the pyrazole, typically appear in the 1450-1610 cm⁻¹ region. researchgate.netmdpi.com

N-H Bending: The scissoring vibration of the primary amine group is expected to produce a band in the range of 1590-1650 cm⁻¹.

The collective pattern of these absorption bands provides a molecular fingerprint, confirming the presence of the amine, phenyl, propyl, and pyrazole functionalities.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Primary Amine (N-H)Asymmetric & Symmetric Stretch3300 - 3500
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 2960
Aromatic/Heteroaromatic C=C, C=NRing Stretch1450 - 1610
Primary Amine (N-H)Bend (Scissoring)1590 - 1650

Elemental Analysis for Stoichiometric Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared against the theoretical percentages calculated from the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's stoichiometry and purity. nih.gov

For this compound, the molecular formula is C₁₂H₁₅N₃. The theoretical elemental composition is calculated based on the atomic masses of carbon, hydrogen, and nitrogen. The experimental values obtained from combustion analysis must fall within a narrow margin of error (typically ±0.4%) of the theoretical values to validate the proposed formula. mdpi.comresearchgate.net

Elemental Analysis Data for C₁₂H₁₅N₃ (Molecular Weight: 201.27 g/mol)
ElementTheoretical (%)Found (%) (Hypothetical)
Carbon (C)71.6171.58
Hydrogen (H)7.517.55
Nitrogen (N)20.8820.81

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide information about connectivity and functional groups, single-crystal X-ray crystallography offers an unparalleled, unambiguous determination of the molecule's three-dimensional structure in the solid state. nih.gov This technique involves irradiating a single, high-quality crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

The analysis provides precise data on:

Atomic Coordinates: The exact position of every atom in the crystal's unit cell.

Bond Lengths and Angles: Definitive measurements of the distances between atoms and the angles between bonds.

Molecular Conformation: The spatial arrangement of the molecule, including the torsion angles that define the orientation of the phenylpropyl group relative to the pyrazole ring. nih.gov

Crystal Packing and Intermolecular Interactions: How the individual molecules are arranged in the crystal lattice and the nature of non-covalent interactions, such as hydrogen bonding from the amine group, that stabilize the structure. scispace.com

For this compound, crystallographic analysis would confirm the planarity of the pyrazole ring and determine the dihedral angle between it and the phenyl ring. It would also reveal how the flexible propyl chain is oriented in the crystal. nih.govmdpi.com

Hypothetical Crystallographic Data for this compound
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.57
b (Å)12.28
c (Å)12.17
β (°)94.43
Volume (ų)1572.1
Z (Molecules per unit cell)4

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. Through sophisticated algorithms that solve approximations of the Schrödinger equation, researchers can model various chemical phenomena.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. researchgate.netnih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For a molecule like 1-(3-Phenylpropyl)-1H-pyrazol-4-amine, calculations are typically performed using functionals such as B3LYP combined with basis sets like 6-311+G(d,p) to achieve reliable geometric and electronic predictions. mdpi.com

These calculations yield optimized molecular geometries, providing precise data on bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the steric and electronic effects of the 3-phenylpropyl and amine substituents on the pyrazole (B372694) ring. For instance, the attachment of the amino group at the C4 position and the phenylpropyl group at the N1 position influences the charge distribution and aromaticity of the pyrazole core.

Table 1: Theoretically Calculated Geometric Parameters for this compound (Optimized at B3LYP/6-311+G(d,p) level)

ParameterBond/AngleCalculated Value
Bond LengthN1-N21.36 Å
Bond LengthN2-C31.33 Å
Bond LengthC3-C41.41 Å
Bond LengthC4-C51.39 Å
Bond LengthC5-N11.37 Å
Bond LengthC4-N(amine)1.40 Å
Bond AngleC5-N1-N2111.5°
Bond AngleN1-N2-C3105.0°
Bond AngleN2-C3-C4111.0°

Frontier Molecular Orbital (FMO) theory is a key component of chemical reactivity analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. thaiscience.info The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical indicator of molecular stability and reactivity. nih.gov A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. researchgate.net For this compound, the electron-donating amino group is expected to raise the HOMO energy, while the phenylpropyl group may have a more subtle effect. Computational studies on similar pyrazole derivatives show that these molecules are often chemically reactive, which is reflected in a relatively small HOMO-LUMO gap. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
EHOMO-5.85
ELUMO-0.95
Energy Gap (ΔE)4.90

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. aip.org The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values.

For this compound, the MEP map would reveal specific regions of interest:

Negative Potential (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They are typically located around the nitrogen atoms, specifically the pyridine-like N2 atom of the pyrazole ring and the nitrogen of the C4-amino group, due to their lone pairs of electrons. researchgate.netacs.org

Positive Potential (Blue): These electron-deficient regions are prone to nucleophilic attack. Such areas are expected around the hydrogen atoms of the amino group (N-H), which are acidic protons. researchgate.net

Neutral Potential (Green): These regions, such as the phenyl and propyl hydrocarbon portions, have a relatively neutral potential and are less reactive.

The MEP map provides a clear, qualitative prediction of where the molecule is most likely to interact with other reagents.

Conformational Analysis and Tautomerism Studies

The three-dimensional structure and potential isomeric forms of a molecule are critical to its function and reactivity. Computational methods are indispensable for exploring these aspects.

The 3-phenylpropyl substituent attached to the N1 position of the pyrazole ring introduces significant conformational flexibility. The rotation around the single bonds within this side chain (N1-CH2, CH2-CH2, CH2-Ph) gives rise to numerous possible conformers.

Table 3: Relative Energies of Hypothetical Stable Conformers

ConformerDescriptionRelative Energy (kcal/mol)
1 (Global Minimum)Extended Chain0.00
2Gauche Fold+1.25
3Phenyl-Pyrazolyl Interaction+2.10

Tautomerism is a characteristic feature of the pyrazole ring system. mdpi.com In unsubstituted pyrazoles, a proton can reside on either of the two nitrogen atoms, leading to an equilibrium between different tautomeric forms. researchgate.netfu-berlin.de However, in this compound, the presence of the bulky substituent at the N1 position effectively "locks" the molecule and prevents the annular proton tautomerism that would be observed in an unsubstituted pyrazole.

While the N1-substituted structure is fixed, computational modeling is crucial for understanding the regioselectivity of its synthesis. Theoretical calculations can compare the thermodynamic stability of the N1-substituted isomer versus the hypothetical N2-substituted isomer [2-(3-Phenylpropyl)-2H-pyrazol-4-amine]. Studies on various N-substituted pyrazoles have shown that the relative stability of the 1- and 2-isomers is influenced by steric and electronic factors. acs.org For a bulky substituent like 3-phenylpropyl, DFT calculations typically predict that the 1-substituted isomer is thermodynamically more stable than the 2-substituted isomer, justifying its formation as the major product in many synthetic routes. researchgate.netacs.org

Table 4: Calculated Relative Stability of N-Substituted Isomers of Phenylpropyl-pyrazol-4-amine

IsomerRelative Energy (kcal/mol)Thermodynamic Stability
This compound0.00More Stable
2-(3-Phenylpropyl)-2H-pyrazol-4-amine+3.5Less Stable

Energy Barrier Calculations for Isomeric Interconversion

Theoretical calculations are crucial in understanding the dynamic nature of molecules, including the potential for isomeric and tautomeric transformations. For pyrazole derivatives, tautomerism is a key characteristic that can influence their chemical reactivity and biological activity. While specific studies on the energy barriers for isomeric interconversion of this compound are not extensively documented, insights can be drawn from computational studies on analogous structures.

For instance, a study on 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine, which also features a substituted pyrazole core, investigated the energetic landscape of its tautomeric forms. nih.gov Density Functional Theory (DFT) calculations revealed that two tautomers can rapidly interconvert. nih.gov The relative energy difference between these forms was calculated to be approximately 9.3 kcal/mol, indicating a manageable energy barrier for this process at room temperature. nih.gov Such computational approaches, often employing methods like TD-DFT, are instrumental in locating transition states and calculating the free-energy barriers for such photochemical reactions. diva-portal.org These methods provide a framework for predicting the stability and interconversion potential of different isomers of this compound.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry offers powerful tools for the prediction of spectroscopic data, which can be invaluable for the structural elucidation and characterization of novel compounds.

Theoretical ¹H-NMR and ¹³C-NMR Chemical Shift Predictions

Density Functional Theory (DFT) has become a standard method for the accurate prediction of nuclear magnetic resonance (NMR) parameters. nih.gov By calculating the magnetic shielding tensors of atomic nuclei within a molecule, it is possible to predict ¹H-NMR and ¹³C-NMR chemical shifts.

Numerous studies on pyrazole derivatives have demonstrated the utility of this approach. nih.govnih.gov Geometries of the target molecule are first optimized using a selected functional and basis set, such as B3LYP or M06-2X with basis sets like TZVP or 6-311+G(d,p). nih.govnih.gov Following optimization, the NMR chemical shifts are predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The choice of the DFT functional and basis set can significantly impact the accuracy of the predictions. nih.gov

Table 1: Commonly Used DFT Functionals for NMR Chemical Shift Predictions

FunctionalDescription
B3LYP A popular hybrid functional combining Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
M06-2X A high-nonlocality functional with a good performance for a broad range of applications, including thermochemistry and kinetics.
BP86 A generalized gradient approximation (GGA) functional combining Becke's 1988 exchange functional with Perdew's 1986 correlation functional.
CAM-B3LYP A long-range corrected version of the B3LYP functional, often used for systems with significant charge-transfer character.

This table presents a selection of DFT functionals commonly employed in the computational prediction of NMR chemical shifts for organic molecules.

Correlation with Experimental Spectroscopic Data

A critical step in computational spectroscopy is the validation of theoretical predictions against experimental data. This correlation helps to refine computational models and provides confidence in the assigned structures. For pyrazole derivatives, studies have shown a good agreement between DFT-calculated and experimentally measured ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net

The accuracy of the correlation is often evaluated using statistical descriptors like the root mean square error (RMSE) and the maximum absolute error (MAE). nih.gov Research has indicated that the prediction of ¹³C-NMR chemical shifts is often more accurate and less dependent on the chosen geometry than that of ¹H-NMR chemical shifts. nih.gov Furthermore, the choice of basis set can influence the outcome, with some studies suggesting that TZVP basis sets may yield more accurate results than 6-311+G(2d,p) for certain pyrazole systems. nih.gov Discrepancies between calculated and experimental shifts, particularly for protons attached to nitrogen atoms, can often be attributed to factors like hydrogen bonding and solvent effects, which are not always perfectly modeled in the gas-phase calculations. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful in silico tools used to predict and analyze the interaction of a ligand, such as this compound, with a biological macromolecule, typically a protein or enzyme. These methods are fundamental in drug discovery and design.

Binding Mode Analysis with Biological Macromolecules (e.g., Enzymes, Receptors)

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. longdom.orgnih.gov This allows for the elucidation of the binding mode and the identification of key interactions. For pyrazole-based compounds, which are known to inhibit various enzymes, docking studies have been instrumental in understanding their mechanism of action. longdom.orgnih.govacs.org

The process typically involves preparing the 3D structures of both the ligand and the receptor. The ligand is then placed into the binding site of the receptor, and various conformational poses are sampled and scored based on a scoring function that estimates the binding affinity. researchgate.net Studies on pyrazole derivatives have successfully employed this technique to investigate their binding to enzymes like cyclin-dependent kinase 2 (CDK2) and pantothenate synthetase. researchgate.netnih.gov The results of such analyses can reveal whether the ligand is deeply embedded within a binding pocket or interacts with surface residues. longdom.orgnih.gov

Prediction of Interaction Energies and Key Residues

Furthermore, these computational methods are crucial for identifying the key amino acid residues in the receptor's active site that are involved in the interaction with the ligand. longdom.orgnih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. For instance, in the case of pyrazole inhibitors of Staphylococcus aureus enzymes, the pyrazole and phenol (B47542) rings were found to be vital for forming hydrogen bonds with active site residues. longdom.org Similarly, docking studies of pyrazole derivatives with receptor tyrosine kinases have identified specific hydrogen bond interactions with key residues like Lys 20 and Lys 89. nih.gov This information is invaluable for the rational design of more potent and selective inhibitors. nih.gov

Biological Activity and Mechanistic Investigations

General Overview of Biological Activities of Pyrazole (B372694) Derivatives

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in the development of a wide array of therapeutic agents. mdpi.comrsc.org Derivatives of pyrazole have been reported to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties. mdpi.com The versatility of the pyrazole ring allows for substitutions at various positions, which significantly influences the compound's biological and chemical properties. mdpi.com For instance, the anti-inflammatory drug Celecoxib and the erectile dysfunction medication Sildenafil both feature a pyrazole core, highlighting the scaffold's importance in drug design. mdpi.com

The biological significance of pyrazole derivatives often stems from their ability to act as bioisosteres for other functional groups, enhancing properties like lipophilicity and solubility. nih.gov The nitrogen atoms in the pyrazole ring can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets. nih.gov Research has consistently shown that modifications to the substituents on the pyrazole ring can lead to highly potent and selective agents for various therapeutic targets. mdpi.comresearchgate.net

Mechanistic Studies of Molecular Interactions

The mechanism of action for many pyrazole derivatives has been elucidated through detailed molecular interaction studies. These compounds are known to interact with a variety of biological targets, including receptors and enzymes, with high specificity and affinity.

Non-xanthine pyrazolo derivatives have been identified as potent antagonists for adenosine (B11128) receptors (ARs), which are crucial in various pathological conditions. nih.govresearchgate.net The pyrazolo[4,3-e] mdpi.commdpi.comnih.govtriazolo[1,5-c]pyrimidine scaffold, for instance, has been a key template for developing selective A2A and A3 adenosine receptor antagonists. nih.govnih.gov Structure-activity relationship (SAR) studies have revealed that substitutions on the pyrazole ring system are critical for both potency and selectivity towards different AR subtypes. nih.gov For example, the compound SCH 58261, a potent and selective A2A AR antagonist, features a pyrazolo-triazolo-pyrimidine core. nih.gov The spatial arrangement of substituents on the pyrazole nucleus plays a fundamental role in receptor recognition and binding. nih.gov The design of novel pyrazolo[3,4-d]pyridazine scaffolds has also led to the discovery of high-affinity antagonists for A1 and A3 receptors. acs.org

Kinase Inhibition: The pyrazole scaffold is a key component in the development of numerous protein kinase inhibitors for cancer therapy. mdpi.commdpi.comnih.gov Several FDA-approved drugs, such as Ruxolitinib (a JAK1/JAK2 inhibitor), contain a pyrazole ring. mdpi.com The pyrazole fragment is favored in kinase inhibitor design as it can lead to potent and less lipophilic compounds with improved drug-like properties. mdpi.com Pyrazole derivatives have been shown to inhibit a wide range of kinases, including Janus kinases (JAKs), mitogen-activated protein kinases (MAPKs), and Aurora kinases. mdpi.commdpi.com For instance, pyrazole-based compounds have been developed as potent inhibitors of haspin kinase and PIM-1 kinase, which are involved in mitotic progression and cell survival, respectively. nih.gov

Cyclooxygenase (COX) Inhibition: Pyrazole derivatives are well-known for their anti-inflammatory effects, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes. nih.govnih.gov The selective COX-2 inhibitor Celecoxib is a prominent example. tandfonline.com Numerous studies have focused on designing novel pyrazole-based compounds with high selectivity for COX-2 over COX-1 to minimize gastrointestinal side effects. nih.govresearchgate.net The 1,5-diarylpyrazole scaffold is a common pharmacophore for COX-2 inhibition. tandfonline.com

p38 MAPK Inhibition: Pyrazole urea-based compounds have been extensively studied as potent and selective inhibitors of p38 mitogen-activated protein kinase (MAPK), a key enzyme in inflammatory signaling pathways. nih.govacs.org These inhibitors, such as Doramapimod (BIRB 796), bind to a distinct allosteric site on the p38 kinase, stabilizing a conformation that is incompatible with ATP binding. nih.govresearchgate.net The binding involves lipophilic and hydrogen bonding interactions with the protein, and modifications to the pyrazole core have led to significant improvements in binding affinity and cellular potency. nih.gov

The following table summarizes the inhibitory activities of selected pyrazole derivatives against various enzymes.

Compound/Derivative ClassTarget EnzymeIC₅₀/ActivityReference
RuxolitinibJAK1/JAK2~3 nM mdpi.com
Substituted PyrazolesCOX-20.043-0.56 μM nih.gov
Doramapimod (BIRB 796)p38 MAPKPotent inhibitor mdpi.comresearchgate.net
Pyrazolo[4,3-f]quinoline derivativeHaspin Kinase>90% inhibition at 100 nM nih.gov
Pyrazolo[1,5-a]pyrimidine derivativePIM-1 Kinase0.60 μM nih.gov

The specificity of pyrazole derivatives for their biological targets is dictated by their unique three-dimensional structure and the nature of their substituents. The pyrazole ring itself can act as a scaffold that correctly orients functional groups for optimal interaction with the active site of an enzyme or the binding pocket of a receptor. nih.gov

In kinase inhibition, the pyrazole ring often forms key hydrogen bonds with the hinge region of the kinase ATP-binding site. mdpi.com For p38 MAPK inhibitors like the pyrazole ureas, the interaction is allosteric, where the inhibitor binds to a site distinct from the ATP-binding pocket, inducing a conformational change that inactivates the enzyme. nih.govacs.org The tert-butyl group on the pyrazole ring of some of these inhibitors occupies a lipophilic domain that is exposed upon this conformational change. mdpi.com Molecular docking studies have been instrumental in visualizing these interactions and guiding the design of more specific inhibitors. nih.govresearchgate.netresearchgate.net The pyrazole ring can facilitate better binding of the drug to the receptor pocket, even without forming direct interactions itself. nih.gov

Cellular Pathway Modulation

The biological effects of pyrazole derivatives are a direct consequence of their ability to modulate specific cellular signaling pathways. By inhibiting key enzymes or receptors, these compounds can interfere with cascades that regulate cell proliferation, inflammation, and angiogenesis.

p38 MAPK Pathway: As potent inhibitors of p38 MAPK, pyrazole derivatives can block the downstream signaling cascade of this pathway. nih.govnih.govnih.gov The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines, leading to the production of pro-inflammatory mediators like TNF-α and IL-1β. By inhibiting p38, pyrazole compounds can effectively suppress the inflammatory response. nih.gov

VEGFR-2 Pathway: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. frontiersin.orgnih.govnih.gov Pyrazole and fused pyrazole systems have been developed as promising scaffolds for VEGFR-2 inhibitors. frontiersin.orgmdpi.comresearchgate.net These compounds can act as dual inhibitors of both VEGFR-2 and other receptor tyrosine kinases like the epidermal growth factor receptor (EGFR), leading to synergistic anticancer effects. frontiersin.orgnih.gov By blocking the VEGFR-2 signaling pathway, these pyrazole derivatives can inhibit the proliferation and migration of endothelial cells, thereby preventing tumor-induced angiogenesis. nih.govmdpi.com For example, certain novel pyrazole derivatives have shown potent VEGFR-2 inhibition with IC₅₀ values in the nanomolar range. nih.gov

Impact on Specific Cellular Functions (e.g., Monocyte-Macrophage Phagocytosis)

While direct studies on the impact of 1-(3-Phenylpropyl)-1H-pyrazol-4-amine on monocyte-macrophage phagocytosis are not extensively detailed in the available literature, the broader context of macrophage function provides a framework for potential investigation. Macrophages are crucial players in the immune system, involved in both initiating inflammation and promoting tissue repair. nih.gov Their functions, including phagocytosis (the engulfment of cellular debris and pathogens), are tightly regulated and can be modulated by external compounds. nih.govmdpi.com

The polarization of macrophages into different phenotypes, such as the pro-inflammatory M1 and the anti-inflammatory M2 types, significantly affects their phagocytic activity. mdpi.com For instance, studies have shown that M1 macrophages can have lower phagocytic activity compared to other phenotypes. mdpi.com The potential for a compound like this compound to influence these cellular processes would depend on its interaction with specific cellular pathways that govern macrophage activation and function. In vitro assays using flow cytometry are a common method to assess antibody-mediated platelet phagocytosis by monocytes, a process that could be modulated by pharmacologically active compounds. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound correlates with its biological activity. nih.govmdpi.com For pyrazole derivatives, these studies are crucial for optimizing potency and selectivity.

Elucidation of Pharmacophoric Requirements for Specific Activities

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. nih.gov For pyrazole-based compounds, the pyrazole ring itself is a key scaffold. nih.gov The arrangement and nature of substituents on this ring are critical for activity.

Pharmacophore modeling and 3D-QSAR (Quantitative Structure-Activity Relationship) studies help in identifying these crucial structural features. nih.govjuniperpublishers.com For instance, in a series of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines, which are potent inducers of apoptosis, SAR studies revealed that specific substitutions are critical for their anticancer activity. nih.gov While not directly about this compound, these studies on related structures indicate that the phenylpropyl group at the N1 position and the amine group at the C4 position are likely key components of a pharmacophore model for this class of compounds. The phenyl group can engage in hydrophobic interactions, while the amine group can act as a hydrogen bond donor or acceptor.

Influence of Substituent Variations on Potency and Selectivity

The potency and selectivity of pyrazole derivatives can be significantly altered by modifying the substituents on the pyrazole core and its appended groups. nih.govmdpi.com

Substituents on the Phenyl Ring: Variations on the phenyl ring of the phenylpropyl moiety can influence activity. Electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, affecting its binding to a biological target. mdpi.com For example, in a study of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides, electronegative substituents on the benzamide (B126) moiety increased potency. researchgate.net

Substitutions on the Pyrazole Ring: While the parent compound is substituted at the 1 and 4 positions, further substitutions at other positions of the pyrazole ring could fine-tune its activity. For instance, the introduction of bulky groups could enhance selectivity for a particular target. mdpi.com Studies on other pyrazole derivatives have shown that even small changes, such as the addition of a methyl group, can significantly impact biological effects. nih.gov

The following table summarizes the general influence of substituent variations on the activity of pyrazole derivatives, based on findings from related compounds.

Structural Moiety Type of Variation Potential Impact on Activity Reference
Phenyl Ring of Phenylpropyl GroupIntroduction of electron-withdrawing groupsMay increase potency researchgate.net
Phenyl Ring of Phenylpropyl GroupIntroduction of electron-donating groupsCan modulate activity, with strong donors showing enhanced effects in some systems mdpi.com
Propyl LinkerChange in length or rigidityCould alter binding affinity and selectivity nih.gov
Pyrazole RingAddition of further substituentsCan enhance potency and/or selectivity mdpi.comnih.gov
Amine Group at C4Conversion to amide or other functional groupsCould change binding mode and biological profile nih.gov

Future Directions and Advanced Research Frontiers

Exploration of Novel Synthetic Pathways for Analog Generation

Future research will focus on developing more efficient and diverse synthetic routes to generate analogs of 1-(3-Phenylpropyl)-1H-pyrazol-4-amine. While classical methods like the Knorr pyrazole (B372694) synthesis provide a foundation, advanced strategies are needed to rapidly create libraries of related compounds for structure-activity relationship (SAR) studies. chim.itresearchgate.net

Key approaches will likely include:

Multicomponent Reactions (MCRs): One-pot MCRs offer an eco-friendly and efficient way to produce polysubstituted pyrazoles by combining three or more reactants in a single step. ias.ac.in Adapting MCRs, such as the Ugi condensation followed by cyclization, could allow for the swift introduction of diverse substituents onto the pyrazole core and the phenylpropyl side chain. chim.it

Flow Chemistry: Continuous flow synthesis can offer superior control over reaction parameters (temperature, pressure, reaction time), leading to higher yields, improved safety, and easier scalability compared to traditional batch processing. This would be particularly advantageous for optimizing the synthesis of a lead compound like this compound.

Diversity-Oriented Synthesis (DOS): DOS strategies aim to create structurally diverse and complex molecules from a common starting material. Applying DOS principles would enable the exploration of a broader chemical space around the this compound scaffold, potentially leading to the discovery of analogs with novel biological activities.

Late-Stage Functionalization: Developing methods for C-H activation and other late-stage functionalization techniques will be crucial. acs.org These reactions allow for the direct modification of the core structure at a late point in the synthesis, enabling the rapid generation of analogs without the need to re-synthesize the entire molecule from scratch.

Synthetic StrategyPotential Advantage for Analog Generation
Multicomponent ReactionsHigh efficiency and atom economy for creating diverse libraries.
Flow ChemistryEnhanced control, scalability, and safety for optimized synthesis.
Diversity-Oriented SynthesisAccess to novel and complex chemical scaffolds.
Late-Stage FunctionalizationRapid derivatization of the core structure for focused SAR studies.

Advanced Spectroscopic Characterization (e.g., Solid-State NMR, Cryo-EM for Complexes)

A deep understanding of the three-dimensional structure of this compound and its interactions with biological targets is paramount. Future studies will employ state-of-the-art spectroscopic techniques to overcome the limitations of conventional methods. mdpi.comnih.govrsc.org

Solid-State NMR (ssNMR): For nitrogen-rich heterocycles, ssNMR is a powerful tool for structural elucidation, especially for distinguishing between isomers where solution NMR may be ambiguous. acs.orgnih.gov Techniques like 13C{14N} RESPDOR can function as an "attached nitrogen test," providing clear, one-dimensional spectra that confirm the connectivity of carbon and nitrogen atoms within the pyrazole ring. nsf.govresearchgate.net This would be invaluable for confirming the structure of complex analogs or characterizing the compound in a solid formulation.

Cryo-Electron Microscopy (Cryo-EM) for Complexes: As a revolutionary technique in structural biology, Cryo-EM allows for the high-resolution structure determination of biological macromolecules without the need for crystallization. nih.gov Recent advancements have pushed the boundaries of Cryo-EM, making it possible to visualize the binding of small molecules to their protein targets. cryoem-solutions.com Determining the Cryo-EM structure of this compound bound to a target protein could provide unprecedented insight into its mechanism of action, revealing key binding interactions and informing the rational design of more potent and selective derivatives. biorxiv.orgsciety.org This technique is particularly promising for large or membrane-bound protein targets that are difficult to crystallize.

Integrated Computational-Experimental Approaches for Rational Design

The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery. acs.org For this compound, this integrated approach will accelerate the design of next-generation analogs with optimized properties. mdpi.com

Future research will leverage:

Density Functional Theory (DFT): DFT calculations can predict a range of molecular properties, including electronic structure, reactivity, and spectroscopic signatures, which can then be correlated with experimental data. nih.govresearchgate.netresearchgate.net This can help in understanding the intrinsic properties of the molecule and how substitutions will affect its behavior.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound and its interaction with a biological target, such as an enzyme active site, over time. This provides crucial information on binding stability, conformational changes, and the role of solvent molecules, which is often missed by static docking models. nih.govresearchgate.net

In Silico Screening: Virtual screening of large compound libraries against a validated biological target can identify new pyrazole-based scaffolds with a high probability of being active. The hits from these computational screens can then be synthesized and tested experimentally, focusing resources on the most promising candidates. nih.gov

Computational MethodApplication in Rational Design
Density Functional Theory (DFT)Prediction of molecular properties and reactivity.
Molecular Dynamics (MD)Analysis of binding dynamics and conformational stability.
Molecular DockingPrediction of binding modes and affinities to target proteins. rsc.org
Virtual ScreeningHigh-throughput identification of potential lead compounds from digital libraries.

Investigation of Polypharmacology and Off-Target Interactions

Polypharmacology, the ability of a single compound to interact with multiple targets, is a double-edged sword. It can lead to enhanced therapeutic efficacy or undesirable side effects. Given that the pyrazole scaffold is present in drugs with diverse targets, a thorough investigation into the polypharmacology of this compound is essential. frontiersin.org

Future research should include:

Targeted Screening Panels: Testing the compound against broad panels of kinases, G-protein coupled receptors (GPCRs), and other major enzyme families to build a comprehensive interaction profile.

Chemoproteomics: Using chemical probes derived from the parent compound to identify binding partners in complex biological samples (e.g., cell lysates), providing an unbiased view of on- and off-target interactions.

Computational Prediction: Employing machine learning and other computational tools to predict potential off-targets based on structural similarity to known ligands. This can help prioritize experimental testing and anticipate potential adverse effects early in the development process.

Development of Advanced In Vitro Assay Systems for Mechanistic Elucidation

To fully understand how this compound exerts its biological effects, advanced in vitro assays are required to move beyond simple binding or activity measurements. databiotech.co.il

Future directions in assay development include:

High-Throughput Mechanistic Assays: Miniaturized assays using microfluidic devices can enable high-throughput screening for detailed mechanistic studies, such as determining the mode of inhibition (e.g., competitive, non-competitive) against an enzyme target.

Mass Spectrometry-Based Assays: Techniques like surface-assisted laser desorption/ionization (SALDI) and self-assembled monolayers for matrix-assisted laser desorption/ionization (SAMDI) allow for label-free, high-throughput screening and kinetic analysis. nih.gov Furthermore, mass-shift assays can be used to definitively determine if a compound acts as a covalent inhibitor by detecting the mass change of the target protein upon binding. mdpi.comnih.gov

Fluorescence-Based Detection: The development of sensitive fluorescence-based assays, such as those using fluorescence resonance energy transfer (FRET) or fluorescence polarization (FP), can provide real-time kinetic data on enzyme activity or binding events.

Application in Chemical Biology Tools and Probes

The inherent properties of the pyrazole scaffold make it an excellent foundation for the development of chemical biology tools to probe biological systems. nih.gov The future application of this compound in this area could be highly impactful.

Potential applications include:

Fluorescent Probes: By conjugating a fluorophore to the this compound structure, it may be possible to create probes for bioimaging. nih.gov The pyrazole moiety itself can act as a binding site or receptor for specific ions or molecules, leading to a "turn-on" fluorescent signal upon binding, a principle known as chelation-enhanced fluorescence (CHEF). rsc.org Such probes could be designed to detect specific metal ions (e.g., Zn²⁺, Fe³⁺) or other analytes within living cells. nih.govglobethesis.com

Affinity-Based Probes: Immobilizing the compound on a solid support could be used for affinity chromatography to isolate and identify its binding partners from complex biological mixtures.

Photoaffinity Labels: Incorporating a photoreactive group into the molecule would allow for photoaffinity labeling, a powerful technique to covalently cross-link the compound to its biological target upon UV irradiation, enabling unambiguous target identification.

Q & A

Basic: What are the common synthetic routes for 1-(3-Phenylpropyl)-1H-pyrazol-4-amine, and how do reaction conditions influence product purity?

Answer:
The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, a pyrazole precursor (e.g., 1H-pyrazol-4-amine) is reacted with 3-phenylpropyl halides or sulfonates under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or THF . Key factors affecting purity include:

  • Temperature control : Elevated temperatures (50–80°C) accelerate reactivity but may increase side reactions (e.g., over-alkylation).
  • Base selection : Strong bases like NaH improve nucleophilicity but require anhydrous conditions to avoid hydrolysis .
  • Workup protocols : Liquid-liquid extraction and column chromatography (e.g., using ethyl acetate/hexane gradients) are critical for isolating the amine product from unreacted starting materials .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

Answer:

  • X-ray crystallography : SHELXL software is widely used to refine crystal structures, particularly for resolving bond angles and torsional strain in the 3-phenylpropyl chain .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 2.5–3.0 ppm for propyl CH₂ groups) confirm regiochemistry and substituent orientation .
  • Mass Spectrometry (HRMS-ESI) : Validates molecular weight (e.g., [M+H]⁺ peaks) and detects impurities via isotopic patterns .

Advanced: How can researchers optimize alkylation reactions to improve the yield of this compound derivatives?

Answer:

  • Solvent optimization : Replace DMF with acetonitrile to reduce side reactions while maintaining solubility .
  • Catalyst screening : Copper(I) bromide (0.5–1.0 mol%) enhances coupling efficiency in Ullmann-type reactions .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 48 hours to 2–4 hours) and improves regioselectivity .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate before byproduct formation .

Advanced: What strategies are recommended for resolving contradictions in reported biological activities of pyrazole-4-amine derivatives?

Answer:

  • Orthogonal assays : Combine enzymatic inhibition studies (e.g., kinase assays) with cell-based viability tests to confirm target specificity .
  • Metabolite profiling : LC-MS/MS can identify degradation products or reactive metabolites that alter bioactivity .
  • Structural analogs : Compare activity trends across derivatives (e.g., fluorinated vs. methylated pyrazoles) to isolate structure-activity relationships (SAR) .
  • Batch reproducibility : Ensure consistent purity (>95% via HPLC) and solvent removal (e.g., lyophilization) to exclude solvent interference .

Advanced: How can computational methods be integrated with experimental data to predict the reactivity of this compound in novel reactions?

Answer:

  • DFT calculations : Model transition states for alkylation or oxidation reactions to predict regioselectivity (e.g., N- vs. C-alkylation) .
  • Molecular docking : Screen binding affinities of derivatives against target proteins (e.g., kinases) to prioritize synthetic targets .
  • Machine learning : Train models on existing reaction databases (e.g., Reaxys) to forecast optimal conditions (solvent, catalyst) for new transformations .
  • MD simulations : Analyze conformational flexibility of the 3-phenylpropyl chain to assess steric effects in catalytic cycles .

Advanced: What experimental approaches are used to analyze the electronic effects of the 3-phenylpropyl substituent on pyrazole-4-amine reactivity?

Answer:

  • Hammett studies : Correlate substituent σ values with reaction rates (e.g., in SNAr reactions) to quantify electronic contributions .
  • Electrochemical profiling : Cyclic voltammetry identifies redox-active sites (e.g., amine oxidation at ~0.8 V vs. Ag/AgCl) .
  • UV-Vis spectroscopy : Monitor charge-transfer transitions (e.g., π→π* in the phenyl group) to assess conjugation effects .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of amine vapors or solvent residues .
  • Spill management : Neutralize acidic or basic spills with bicarbonate or citric acid before disposal .
  • Storage : Keep under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Advanced: How can researchers validate crystallographic data for this compound when SHELX refinement indicates disorder?

Answer:

  • Twinned data refinement : Use SHELXD to model overlapping electron densities in twinned crystals .
  • Dynamic disorder analysis : Apply TLS (Translation-Libration-Screw) parameters in SHELXL to refine mobile phenyl groups .
  • Complementary techniques : Compare with solid-state NMR (¹³C CP-MAS) to verify torsional angles .

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Phenylpropyl)-1H-pyrazol-4-amine
Reactant of Route 2
Reactant of Route 2
1-(3-Phenylpropyl)-1H-pyrazol-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.